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Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have been
shown to be effective in preventing protein aggregation and facilitating the refolding of
denatured proteins. NDSB-256 (Dimethylbenzylammonium propane sulfonate) is a prominent
member of this family, recognized for its ability to enhance the yield of correctly folded proteins,
particularly those rich in disulfide bonds, which are notoriously challenging to refold.[1] These
proteins often misfold and aggregate during recombinant expression, leading to the formation
of insoluble inclusion bodies. The refolding process aims to convert these non-functional
aggregates into biologically active proteins with correctly formed disulfide bridges.

NDSB-256 is thought to act by stabilizing early folding intermediates and preventing their
aggregation, thereby allowing the polypeptide chain to explore conformational space and find
its native structure.[1] Unlike detergents, NDSB-256 does not form micelles and can be easily
removed by dialysis.[1]

These application notes provide a summary of the quantitative effects of NDSB-256 on the
refolding of various proteins and a detailed, generalized protocol for its use in the refolding of
disulfide-rich proteins from inclusion bodies.
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The efficacy of NDSB-256 in protein refolding is often concentration-dependent and protein-
specific. The following tables summarize quantitative data from various studies.

Table 1: Effect of NDSB-256 on the Refolding of Various Proteins

Refolding
. NDSB-256 . L.
Protein . Yield/Activity Notes
Concentration
Recovery
~60% enzymatic Renaturation of
Hen Egg Lysozyme 600 mM o
activity reduced lysozyme.
. Refolding of
Tryptophan Synthase ~100% enzymatic .
_ 1.0M o chemically unfolded
2 subunit activity ]
protein.
Not specified (used in o - Used in combination
_ Synergistic positive _ _
Cdc25A a screen with NDSB- ) ) with a reducing agent
interaction observed
201) (BMC).[2]
) N Refolding yields )
General Protein Set Not specified (part of ) NDSBs were included
_ varied from 0.1% to -
(33 proteins) a screen) 6500 as useful additives.[2]
0

Table 2: Comparison of NDSB-256 with a Related Compound (NDSB-201)

Protein Additive Concentration Refolding Outcome

Outperformed other
NDSB-256 Screened NDSBs (except
NDSB-201).[3]

Type Il TGF-B
Receptor (TBRII-ECD)

Type Il TGF-B High level of active
NDSB-201 1M . _
Receptor (TBRII-ECD) protein obtained.[3]

Experimental Protocols

This section outlines a generalized protocol for the refolding of disulfide-rich proteins from E.
coli inclusion bodies using NDSB-256. This protocol is a composite based on established
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methodologies for inclusion body processing and protein refolding.[4][5]

Protocol 1: Refolding of Disulfide-Rich Proteins using
NDSB-256 by Dilution

This protocol is designed for researchers who have already expressed a disulfide-rich protein
that has accumulated in inclusion bodies.

Materials:

o Cell paste containing inclusion bodies

 Lysis Buffer (e.g., 50 mM Tris-HCI pH 8.0, 100 mM NaCl, 1 mM EDTA)
o Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100)

e Solubilization Buffer (e.g., 6 M Guanidine Hydrochloride (GdnHCI) or 8 M Urea, 50 mM Tris-
HCI pH 8.0, 100 mM NaCl, 10 mM DTT)

o Refolding Buffer (e.g., 50 mM Tris-HCI pH 8.0-8.5, 100 mM NacCl, 0.5-1.0 M NDSB-256, 1
mM GSH (reduced glutathione), 0.1 mM GSSG (oxidized glutathione))

 Dialysis Buffer (e.g., 50 mM Tris-HCI pH 8.0, 100 mM NacCl)
o High-speed centrifuge
 Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
e Inclusion Body Isolation and Washing:
1. Resuspend the cell paste in Lysis Buffer.
2. Lyse the cells using a sonicator or high-pressure homogenizer.

3. Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the
inclusion bodies.
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4. Wash the inclusion bodies by resuspending the pellet in Wash Buffer and centrifuging
again. Repeat this step at least twice to remove contaminants.

Solubilization of Inclusion Bodies:

1. Resuspend the washed inclusion body pellet in Solubilization Buffer.

2. Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete
solubilization.

3. Centrifuge at high speed to remove any remaining insoluble material. The supernatant
contains the denatured and reduced protein.

4. Determine the protein concentration in the supernatant.

Protein Refolding by Dilution:

1. Rapidly dilute the solubilized protein into the chilled Refolding Buffer. A 1:100 dilution is a
good starting point to minimize aggregation. The final protein concentration in the refolding
buffer should typically be low (e.g., 10-50 pg/mL).

2. Incubate the refolding mixture at 4°C with gentle stirring for 24-48 hours to allow for
correct disulfide bond formation and folding.

Removal of NDSB-256 and Concentration:

1. Transfer the refolding mixture to dialysis tubing.

2. Dialyze against a large volume of Dialysis Buffer at 4°C. Perform several buffer changes
over 24-48 hours to remove NDSB-256, residual denaturant, and redox reagents.

3. Concentrate the refolded protein to a desired concentration using an appropriate method
(e.g., ultrafiltration).

Analysis of Refolded Protein:

1. Assess the solubility of the refolded protein by centrifugation to check for any precipitation.
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2. Analyze the protein by SDS-PAGE under non-reducing and reducing conditions to check
for the formation of disulfide-linked dimers or oligomers.

3. Characterize the secondary and tertiary structure using techniques like Circular Dichroism
(CD) spectroscopy.

4. If the protein has a biological function, perform an activity assay to confirm correct folding.

Visualizations
Experimental Workflow for Protein Refolding
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Caption: Workflow for refolding disulfide-rich proteins using NDSB-256.
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Caption: Key components and their roles in NDSB-256 mediated protein refolding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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